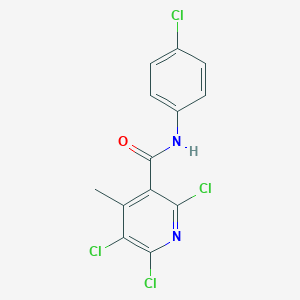![molecular formula C18H12N2O B388017 N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine](/img/structure/B388017.png)
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine is an organic compound that features a dibenzofuran core linked to a pyridine moiety via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine typically involves the reaction of dibenzofuran-3-amine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: A simpler analog without the pyridine moiety.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(4-pyridyl)methylidene]amine is unique due to the presence of both the dibenzofuran and pyridine moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C18H12N2O |
|---|---|
Molekulargewicht |
272.3g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C18H12N2O/c1-2-4-17-15(3-1)16-6-5-14(11-18(16)21-17)20-12-13-7-9-19-10-8-13/h1-12H |
InChI-Schlüssel |
ZGDMLPJJRGODIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=CC=NC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N=CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl] acetate](/img/structure/B387934.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B387936.png)
![4-Methyl-N-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]benzamide](/img/structure/B387937.png)
![4-(4-CHLOROPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B387939.png)
![2-CHLORO-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B387943.png)

![2-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B387945.png)
![1-[(1Z)-1-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]-9A,11A-DIMETHYL-2-(NITROMETHYL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE](/img/structure/B387946.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B387951.png)
![[2-(morpholine-4-carbothioyl)phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B387952.png)
![2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-5-methyl-1,3-thiazol-4-one](/img/structure/B387953.png)
![10,10-dichloro-N-(3,4-dichlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B387954.png)
![5-(4-METHYLPHENYL)-3-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE](/img/structure/B387956.png)
![4-BROMO-N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B387958.png)
